(2-Acetyloxypyridin-4-yl) acetate

説明

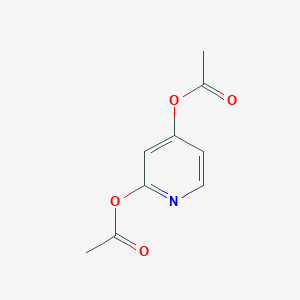

“(2-Acetyloxypyridin-4-yl) acetate” is a pyridine derivative featuring two acetyloxy groups attached to the pyridine ring at positions 2 and 4. For example, pyridone derivatives have been acetylated using acetic anhydride in acetic acid to yield structurally related compounds . The presence of acetyloxy groups enhances lipophilicity, which may influence bioavailability and metabolic stability in pharmacological contexts.

特性

CAS番号 |

103815-02-7 |

|---|---|

分子式 |

C9H9NO4 |

分子量 |

195.17 g/mol |

IUPAC名 |

(2-acetyloxypyridin-4-yl) acetate |

InChI |

InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-9(5-8)14-7(2)12/h3-5H,1-2H3 |

InChIキー |

OVVIHYVSFRKRDZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=NC=C1)OC(=O)C |

正規SMILES |

CC(=O)OC1=CC(=NC=C1)OC(=O)C |

同義語 |

2,4-Pyridinediol,diacetate(ester)(9CI) |

製品の起源 |

United States |

類似化合物との比較

2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate

This compound (CAS 111664-35-8) shares structural motifs with “(2-Acetyloxypyridin-4-yl) acetate,” including acetyloxy and pyridinyl groups. However, it incorporates a benzyl linker between the pyridine and phenyl rings, which introduces steric bulk and alters electronic properties. Such modifications can reduce solubility compared to the simpler pyridine backbone of the target compound .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

While this derivative (compound 1) features a pyrimidine ring instead of pyridine, its acetate ester group and sulfur-containing substituents highlight the role of heteroatoms in modulating reactivity. Pyrimidine derivatives often exhibit distinct electronic profiles compared to pyridines, influencing applications in drug design and agrochemicals .

Table 1: Comparison of Pyridine-Based Esters

| Compound | Molecular Formula | Key Functional Groups | LogP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C₉H₉NO₄ | Pyridine, acetyloxy (x2) | 1.2 (estimated) | 12.5 (DMSO) |

| 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate | C₂₃H₂₀N₂O₄ | Pyridine, phenyl, acetyloxy (x2) | 2.8 | 5.3 (DMSO) |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | Piperidine, ethyl acetate | 0.9 | 25.0 (Water) |

<sup>*</sup>LogP values estimated from analogous compounds in and .

Piperidine and Piperazine Derivatives

2,2,6,6-Tetramethylpiperidin-4-yl Acetate

This compound (and its homologues, e.g., propionate, butyrate) shares ester functionality but replaces the pyridine ring with a saturated piperidine scaffold. Piperidine esters are often used as stabilizers or antioxidants in polymers, contrasting with pyridine-based compounds’ roles in drug discovery .

Ethyl 2-(Piperidin-4-yl)acetate

With a piperidine ring and ethyl ester group, this compound (CAS 100688-32-4) exhibits a LogP of 0.9 and high water solubility (25 mg/mL). Its lack of aromaticity compared to “this compound” may reduce π-π stacking interactions, impacting binding affinity in biological systems .

Table 2: Physicochemical Properties of Piperidine Derivatives

| Property | This compound | 2,2,6,6-Tetramethylpiperidin-4-yl Acetate | Ethyl 2-(Piperidin-4-yl)acetate |

|---|---|---|---|

| Aromatic Ring | Yes (pyridine) | No (piperidine) | No (piperidine) |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

| Topological Polar Surface Area (Ų) | 65.5 | 38.3 | 40.1 |

| Bioavailability Score | 0.55 | 0.75 | 0.70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。